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Compound of Interest

Compound Name: Sirt2-IN-12

Cat. No.: B15138587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sirt2-IN-12, a xanthone-based inhibitor

of Sirtuin 2 (SIRT2). This document consolidates key information on its chemical structure,

physicochemical and pharmacological properties, and relevant experimental protocols to

support its application in scientific research and drug development.

Chemical Structure and Properties
Sirt2-IN-12, also identified as Compound 3 in the scientific literature, is chemically known as 5-

chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride[1][2]. Its

structure is characterized by a central tricyclic xanthone core.

Physicochemical Properties
A summary of the key physicochemical properties of Sirt2-IN-12 is presented in the table

below. It is important to note that while some properties are available from vendor information,

experimental data for properties such as logP and aqueous solubility are not readily available in

the public domain and would require experimental determination or computational prediction.
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Property Value Source

Molecular Formula C₂₃H₂₁Cl₂NO₃ MedChemExpress[2]

Molecular Weight 430.32 g/mol MedChemExpress[2]

Canonical SMILES

O=C1C2=C(OC3=C1C=CC=C

3Cl)C=CC(CNCCC4=CC=CC=

C4OC)=C2.Cl

MedChemExpress[2]

InChI Key Not readily available

CAS Number Not readily available

Predicted logP Not readily available

Aqueous Solubility Not readily available

Pharmacological Properties
Sirt2-IN-12 is a known inhibitor of SIRT2, an NAD⁺-dependent deacetylase. Its primary

pharmacological activity is summarized in the following table.

Property Value Source

Target Sirtuin 2 (SIRT2) MedChemExpress[1][2]

IC₅₀ 50 µM MedChemExpress[1][2]

Synthesis
While a detailed, step-by-step synthesis protocol for Sirt2-IN-12 is not explicitly published, the

general synthesis of 2-aminomethyl-9H-xanthen-9-one derivatives can be inferred from the

literature on xanthone synthesis. The process typically involves the construction of the

xanthone scaffold followed by functionalization, such as aminomethylation.

A plausible synthetic route, based on general methods for similar structures, is outlined below.

This should be considered a general guide and would require optimization for the specific

synthesis of Sirt2-IN-12.
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General Synthesis of 2-Aminomethyl-9H-xanthen-9-one Derivatives

Starting Materials
(e.g., substituted salicylic acid and phenol)

Xanthone Core Synthesis
(e.g., Pechmann condensation or other cyclization methods)

Cyclization

Functionalization
(e.g., bromination at C2)

Halogenation

Aminomethylation
(Reaction with 2-methoxyphenethylamine)

Nucleophilic substitution

Sirt2-IN-12
(as hydrochloride salt)

Salt formation

Click to download full resolution via product page

Caption: Generalized synthetic workflow for xanthone-based inhibitors.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization and application of Sirt2-IN-12.

SIRT2 Fluorometric Activity Assay
This protocol is adapted from commercially available kits and published methodologies for

measuring the deacetylase activity of SIRT2.
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Objective: To determine the in vitro inhibitory activity of Sirt2-IN-12 against recombinant human

SIRT2.

Materials:

Recombinant human SIRT2 enzyme

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to

a fluorophore)

NAD⁺ solution

Sirt2-IN-12 (dissolved in a suitable solvent, e.g., DMSO)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (containing a protease to cleave the deacetylated substrate and release

the fluorophore)

96-well black microplate

Fluorometric microplate reader

Procedure:

Reagent Preparation: Prepare serial dilutions of Sirt2-IN-12 in assay buffer. Prepare working

solutions of SIRT2 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer.

Reaction Setup: In a 96-well plate, add the assay buffer, Sirt2-IN-12 at various

concentrations (and a vehicle control), and the SIRT2 enzyme.

Initiation of Reaction: Start the reaction by adding the NAD⁺ and fluorogenic substrate

solution to each well.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

Development: Stop the reaction and initiate fluorescence development by adding the

developer solution to each well.
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Measurement: Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow

the fluorescence signal to stabilize. Measure the fluorescence intensity using a microplate

reader (e.g., excitation at 350-360 nm and emission at 450-460 nm, depending on the

substrate).

Data Analysis: Calculate the percent inhibition for each concentration of Sirt2-IN-12 relative

to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

SIRT2 Fluorometric Assay Workflow

Prepare Reagents
(SIRT2, Substrate, NAD+, Inhibitor) Incubate at 37°CMix in 96-well plate Add DeveloperStop reaction Read Fluorescence Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the SIRT2 fluorometric activity assay.

Western Blot for α-Tubulin Acetylation
This protocol outlines a general procedure to assess the effect of Sirt2-IN-12 on the acetylation

of α-tubulin, a known substrate of SIRT2, in a cellular context.

Objective: To determine if Sirt2-IN-12 increases the acetylation of α-tubulin in cultured cells.

Materials:

Cultured cells (e.g., HeLa, MCF-7)

Sirt2-IN-12 (dissolved in a suitable solvent, e.g., DMSO)

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin

A and nicotinamide)

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus
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Western blotting apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various

concentrations of Sirt2-IN-12 (and a vehicle control) for a specified time (e.g., 6-24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates.

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

Western Blotting: Transfer the separated proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetylated-α-

tubulin and anti-α-tubulin) overnight at 4°C.

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using a

chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the

total α-tubulin signal.

Signaling Pathways
SIRT2 is involved in numerous cellular signaling pathways. One well-characterized pathway

involves the deacetylation of the transcription factor FOXO1, which in turn affects the activity of

PPARγ, a key regulator of adipogenesis. Inhibition of SIRT2 is expected to increase the

acetylation of FOXO1, leading to its decreased ability to repress PPARγ, thereby promoting

adipogenesis.

SIRT2-FOXO1-PPARγ Signaling Pathway

Sirt2-IN-12

SIRT2

Inhibits

Deacetylated FOXO1

Deacetylates

Acetylated FOXO1

PPARγ

Represses

Adipogenesis

Promotes
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Caption: The SIRT2-FOXO1-PPARγ signaling pathway.

In this pathway, SIRT2 deacetylates FOXO1.[3][4][5] Deacetylated FOXO1 can then bind to

and repress the transcriptional activity of PPARγ.[5] By inhibiting SIRT2, Sirt2-IN-12 is

predicted to increase the levels of acetylated FOXO1, which is less effective at repressing

PPARγ. This would lead to increased PPARγ activity and subsequent promotion of

adipogenesis.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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